5-Methyl-1H-benzimidazol-2-amine
Overview
Description
5-Methyl-1H-benzimidazol-2-amine is a derivative of the benzimidazole class, which is a heterocyclic compound featuring a fusion of benzene and imidazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry, as benzimidazole derivatives are known for their biological activities, including antiviral, antileukemic, and antihypertensive properties.
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the formation of the core benzimidazole ring followed by various functionalization reactions to introduce different substituents. For instance, the synthesis of 6-[[(hydroxyimino)phenyl]methyl]-1-[(1-methylethyl)sulfonyl]-1H-benzimidazol-2-amine derivatives has been reported, with the structural assignments based on 13C NMR spectra and X-ray analysis . Similarly, novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives were synthesized and characterized by FTIR, (1)H NMR, and mass spectroscopy . These methods highlight the importance of various spectroscopic techniques in confirming the structures of synthesized benzimidazole compounds.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is crucial for their biological activity. X-ray diffraction crystallographic studies have been used to determine the geometries of synthesized compounds, revealing the influence of anions on the formation of strong hydrogen bond interactions . The presence of different substituents on the benzimidazole core can significantly affect the compound's properties and interactions with biological targets.
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, which are essential for their biological activity. For example, the antirhinovirus activity of synthesized isomers was compared, with the anti-isomer showing more potency as an inhibitor of rhinovirus multiplication . Additionally, the introduction of a 5-methylfuran-2-ylmethyl group into the benzimidazole structure involved intramolecular cyclization and protolytic opening of the furan ring . These reactions demonstrate the chemical versatility of benzimidazole derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of different substituents and functional groups can alter these properties, affecting the compound's pharmacokinetic and pharmacodynamic profiles. For instance, the antileukemic activity of a benzimidazole derivative was associated with its ability to induce cell cycle arrest and apoptosis in leukemic cells . The antihypertensive activity of benzimidazole derivatives was evaluated using the tail cuff method, demonstrating their potential as therapeutic agents .
Scientific Research Applications
Antimicrobial and Cytotoxic Properties
5-Methyl-1H-benzimidazol-2-amine shows promise in antimicrobial and cytotoxic applications. A study synthesized derivatives of this compound and evaluated their antibacterial and cytotoxic properties. Certain derivatives exhibited significant antibacterial activity, while others demonstrated cytotoxicity, indicating potential for use in medical treatments against infections and cancer (Noolvi et al., 2014).
Synthesis of Complex Molecules
This compound serves as a building block in the synthesis of complex molecules. Research has been conducted on the synthesis of benzimidazole derivatives, demonstrating the versatility of 5-Methyl-1H-benzimidazol-2-amine in creating diverse molecular structures. These synthesized compounds are studied for various potential applications, such as in material science or as pharmaceutical intermediates (Stroganova et al., 2013).
Development of Polyimides with Enhanced Properties
5-Methyl-1H-benzimidazol-2-amine is utilized in the development of polyimides with enhanced dielectric, thermal, and mechanical properties. These polyimides show potential for high-temperature capacitor applications due to their superior properties (Qian et al., 2020).
Synthesis of Novel Heterocyclic Compounds
Research on benzimidazole derivatives includes the synthesis of novel heterocyclic compounds. These compounds are analyzed for their molecular structure, electrostatic potential, and potential nonlinear optical (NLO) properties, contributing to fields like material sciences and electronics (Almansour et al., 2016).
Antimicrobial Activity of Mannich Bases
Mannich bases derived from benzimidazole derivatives, including 5-Methyl-1H-benzimidazol-2-amine, have been synthesized and evaluated for their antimicrobial activity. These compounds showed significant in vitro antibacterial activities, indicating potential in the development of new antimicrobial agents (Naz et al., 2020).
Synthesis of Superheat-Resistant Polyimides
5-Methyl-1H-benzimidazol-2-amine is used in synthesizing superheat-resistant polyimides with ultra-low coefficients of thermal expansion, suitable for applications like flexible display substrates. These polyimides demonstrate outstanding thermal stability and mechanical properties (Qian et al., 2020).
Safety And Hazards
properties
IUPAC Name |
6-methyl-1H-benzimidazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZZAWDOYQWKMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212022 | |
Record name | 1H-Benzimidazol-2-amine, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1H-benzimidazol-2-amine | |
CAS RN |
6285-68-3 | |
Record name | 2-Amino-5-methylbenzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6285-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazol-2-amine, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006285683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6285-68-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10547 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Benzimidazol-2-amine, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20212022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-METHYL-2-AMINOBENZIMIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44V7C5WTS8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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